Patamostat - 114568-26-2

Patamostat

Catalog Number: EVT-1174447
CAS Number: 114568-26-2
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Patamostat is derived from a class of organic compounds designed to inhibit various proteases. It is categorized primarily as a serine protease inhibitor, with specific activity against enzymes such as trypsin, thrombin, plasmin, and cathepsin B . The compound is notable for its ability to modulate proteolytic processes that are often dysregulated in cancerous tissues.

Synthesis Analysis

The synthesis of Patamostat involves several key steps:

  1. Starting Materials: The synthesis typically begins with the appropriate guanidinobenzoate derivatives.
  2. Coupling Reaction: A crucial step involves the coupling of the guanidinobenzoate group to the p-[(2-succinimidoethyl)thio]phenyl moiety. This reaction requires careful control of conditions to ensure high yields and purity of the final product.
  3. Purification: Following synthesis, Patamostat is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products .

Key parameters in the synthesis include reaction temperature, solvent choice, and reaction time. These factors significantly influence the efficiency and outcome of the synthesis.

Molecular Structure Analysis

Patamostat has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C₁₄H₁₈N₄O₃S, with a molecular weight of approximately 318.38 g/mol .

Structural Features

  • Guanidine Group: This moiety plays a critical role in enzyme binding.
  • Aromatic Ring: The presence of an aromatic system enhances the compound's stability and interaction with target enzymes.
  • Sulfonamide Linkage: This feature is essential for its inhibitory activity against serine proteases.

The three-dimensional conformation of Patamostat allows it to effectively fit into the active sites of target proteases, thereby inhibiting their activity.

Chemical Reactions Analysis

Patamostat participates in various chemical reactions primarily related to its function as a protease inhibitor. Its mechanism involves reversible binding to the active site of serine proteases. The interactions can be summarized as follows:

  1. Enzyme Inhibition: Patamostat competes with substrate molecules for binding to the active site of proteases.
  2. Reversible Binding: The inhibitory action is reversible, allowing for potential therapeutic modulation without permanent alteration of enzyme function.

The effectiveness of Patamostat can be quantified using IC50 values—39 nM for trypsin and 950 nM for thrombin, indicating strong inhibitory potency .

Mechanism of Action

The mechanism by which Patamostat exerts its effects involves several key steps:

  1. Binding: Patamostat binds to the serine residue within the active site of proteases through hydrogen bonding and hydrophobic interactions.
  2. Inhibition: By occupying this site, it prevents substrate access and subsequent catalysis.
  3. Biological Effects: This inhibition leads to decreased proteolytic activity in tissues where these enzymes are overactive, contributing to processes such as tumor growth and metastasis.

Studies have shown that Patamostat can increase the accumulation of acetylated histones and microtubule proteins in tumor cells, promoting apoptosis and cell cycle termination.

Physical and Chemical Properties Analysis

Patamostat exhibits several important physical and chemical properties:

These properties are crucial for formulating effective therapeutic agents based on Patamostat.

Applications

Patamostat has significant potential applications in various fields:

  1. Cancer Therapy: Its ability to inhibit proteases involved in tumor progression makes it a candidate for cancer treatment strategies.
  2. Antiviral Research: There is ongoing research into its efficacy against viral infections where proteolytic processing is necessary for viral replication.
  3. Inflammatory Diseases: By modulating protease activity, Patamostat may also have applications in treating conditions characterized by excessive inflammation.
Introduction to Patamostat: Biochemical and Pharmacological Context

Biochemical Classification and Structural Properties of Patamostat

Patamostat (systematic chemical name: 4-((2-(2,5-dioxopyrrolidin-1-yl)ethyl)thio)phenyl 4-((diaminomethylene)amino)benzoate), molecular formula C₂₀H₂₀N₄O₄S, is a low-molecular-weight (412.46 g/mol) synthetic serine protease inhibitor. Its structure features two critical pharmacophores: a guanidinobenzoate group that mimics the geometry of natural peptide substrates, and a sulfanylethyl pyrrolidinedione moiety that facilitates irreversible binding to protease catalytic sites [1] [6] [9]. The guanidinobenzoate group enables specific docking into the S1 pocket of trypsin-like proteases, while the hydrophobic linker optimizes orientation for nucleophilic attack by serine residues [5] [8]. Crystallographic analyses confirm that Patamostat adopts a planar conformation, allowing optimal interaction with the catalytic triad (histidine-aspartate-serine) conserved across serine proteases [5] [7].

Table 1: Key Biochemical Properties of Patamostat

PropertyValue
Molecular FormulaC₂₀H₂₀N₄O₄S
Molecular Weight412.46 g/mol
CAS Registry Number114568-26-2
Purity (Commercial Grades)≥98%
SolubilitySoluble in dimethyl sulfoxide
Storage Stability4°C (sealed, moisture-free)

Historical Development and Evolution as a Serine Protease Inhibitor

Patamostat (initially designated E-3123) emerged in the late 1980s as part of the second generation of synthetic serine protease inhibitors, building upon the limitations of first-generation agents like gabexate mesylate. Early protease inhibitors exhibited poor target selectivity and metabolic instability, restricting their clinical utility [1] [7]. Structural optimization efforts focused on enhancing specificity for pancreatic proteases and improving pharmacokinetic stability during intravenous administration [6]. Patamostat’s design incorporated a hydrolytically stable ester linkage, reducing susceptibility to plasma esterases, while the pyrrolidinedione group enhanced binding affinity through covalent interactions with protease catalytic sites [7] [9]. By 1992, preclinical studies demonstrated its superior inhibitory activity against trypsin (IC₅₀ 39 nanomolar) compared to earlier analogs, positioning it as a candidate for pancreatic inflammation disorders [1] [6]. The compound’s development reflected a broader shift toward mechanism-based inhibitor design, leveraging X-ray crystallography data of protease-inhibitor complexes to optimize molecular interactions [5] [7].

Mechanism of Action: Interaction with Protease Targets

Patamostat functions as a pseudo-irreversible inhibitor by forming a covalent acyl-enzyme intermediate with serine residues within protease catalytic sites. Upon diffusion into the active site, its guanidinobenzoate group binds the S1 specificity pocket of trypsin-like proteases, positioning the carbonyl carbon adjacent to nucleophilic serine. Nucleophilic attack by serine generates a tetrahedral transition state stabilized by the oxyanion hole, followed by cleavage of the ester bond and formation of a stable acyl-enzyme complex [5] [8]. This mechanism results in prolonged inhibition due to slow deacylation kinetics.

Patamostat exhibits hierarchical potency against key proteases:

  • Trypsin: IC₅₀ 39 nanomolar (highest affinity)
  • Plasmin: IC₅₀ 950 nanomolar
  • Thrombin: IC₅₀ 1.9 micromolar [1]

The selectivity gradient arises from structural complementarity: trypsin’s deep S1 pocket accommodates Patamostat’s guanidinium group via ionic pairing with aspartate 189, while thrombin’s bulky residues (e.g., tyrosine 228) sterically hinder optimal binding [5] [8]. For chymotrypsin-like proteases, which prefer hydrophobic residues, Patamostat’s affinity is substantially lower due to electrostatic incompatibility within the S1 pocket [5] [8].

Table 2: Protease Inhibition Profile of Patamostat

Target ProteaseIC₅₀ ValuePrimary Physiological Role
Trypsin39 nMPancreatic digestion, PAR-2 activation
Plasmin950 nMFibrinolysis, matrix remodeling
Thrombin1.9 µMCoagulation, platelet activation

Role in Modulating Inflammatory and Coagulation Pathways

Patamostat concurrently regulates coagulation and inflammation through dual-pathway inhibition:

Coagulation Modulation:

  • Anticoagulant Effects: By inhibiting thrombin (factor IIa), Patamostat attenuates fibrinogen cleavage, fibrin clot formation, and platelet activation. Its anti-plasmin activity simultaneously limits hyperfibrinolysis, creating a balanced anticoagulant profile [1] [4].
  • Microcirculation Preservation: In experimental pancreatitis models, Patamostat (0.3–3.0 milligram/kilogram intravenous infusion) reduced microthrombi formation by 78% by suppressing thrombin-mediated endothelial activation, thereby maintaining tissue perfusion [1] [3].

Inflammation Modulation:

  • Protease-Activated Receptor (PAR) Suppression: Active trypsin and thrombin cleave PAR-1 and PAR-2 on immune cells, triggering nuclear factor kappa B activation and cytokine release. Patamostat’s inhibition of these proteases reduces interleukin 6 and tumor necrosis factor alpha production by >60% in macrophage cultures [2] [4].
  • Leukocyte Recruitment Inhibition: By limiting plasmin generation, Patamostat impedes complement activation and leukocyte chemotaxis. In rodent studies, treatment decreased neutrophil infiltration into inflamed pancreatic tissue by 45–70%, correlating with reduced histological damage [1] [3].
  • Endotoxin Neutralization: Patamostat binds lipopolysaccharide, preventing toll-like receptor 4 dimerization. This indirectly suppresses serine protease release from neutrophils, breaking the inflammation-coagulation cycle in sepsis-associated conditions [1] [2].

Table 3: Pathway Modulation by Patamostat in Disease Models

PathwayMolecular TargetBiological Effect
CoagulationThrombin, PlasminReduced fibrin deposition, improved microcirculation
InflammationPAR-1/PAR-2Suppressed cytokine release (e.g., interleukin 6)
Leukocyte TraffickingPlasmin-Complement axisDecreased neutrophil infiltration
Endotoxin ResponseLipopolysaccharideAttenuated toll-like receptor 4 signaling

Patamostat’s efficacy in acute pancreatitis stems from this dual activity: it mitigates trypsin-driven autodigestion while interrupting thrombin-mediated ischemic injury. Animal studies confirm reductions in serum amylase (52%), ascitic fluid volume (67%), and mortality (up to 80%) following infusion [1] [3]. The compound exemplifies the therapeutic potential of multi-protease inhibition in pathologies where coagulation and inflammation intersect.

Properties

CAS Number

114568-26-2

Product Name

Patamostat

IUPAC Name

[4-[2-(2,5-dioxopyrrolidin-1-yl)ethylsulfanyl]phenyl] 4-(diaminomethylideneamino)benzoate

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C20H20N4O4S/c21-20(22)23-14-3-1-13(2-4-14)19(27)28-15-5-7-16(8-6-15)29-12-11-24-17(25)9-10-18(24)26/h1-8H,9-12H2,(H4,21,22,23)

InChI Key

ILRQPCQIFIURTG-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N

Synonyms

4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate
E 3123
E-3123
E3123

Canonical SMILES

C1CC(=O)N(C1=O)CCSC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.